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Introduction

Trehalose, a non-reducing disaccharide, is a crucial molecule in the metabolism and survival of
a wide range of microorganisms, including the pathogenic bacterium Mycobacterium
tuberculosis. It serves as a source of energy, a protective agent against environmental stress,
and a key structural component of the mycobacterial cell wall.[1] The absence of trehalose
metabolism in mammals makes the enzymes involved in its synthesis and transport attractive
targets for the development of new antimicrobial drugs.[1][2]

Radiolabeled [**C]trehalose is an invaluable tool for elucidating the metabolic fate of this sugar
in microorganisms. By tracing the incorporation of the #C label, researchers can study the
uptake of trehalose, its conversion into various metabolites, and its integration into cellular
structures. These studies are fundamental for understanding microbial physiology, identifying
essential metabolic pathways, and screening for potential drug candidates that inhibit these
processes.

These application notes provide detailed protocols for using [**C]trehalose to study microbial
metabolism, with a particular focus on Mycobacterium tuberculosis, as well as offering insights
into its application in other model organisms like Escherichia coli and Saccharomyces
cerevisiae.
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Key Applications of [**C]Trehalose in Microbial
Metabolism Studies

Elucidating Metabolic Pathways: Tracing the conversion of [**C]trehalose into downstream
metabolites to map metabolic pathways.

Characterizing Enzyme Activity: Assessing the function of enzymes involved in trehalose
metabolism, such as those in the Antigen 85 complex in mycobacteria.[3]

Investigating Nutrient Uptake: Quantifying the rate and efficiency of trehalose transport
across the cell membrane.

Analyzing Cell Wall Biogenesis: Monitoring the incorporation of [**C]trehalose into essential
cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM) in
mycobacteria.[3]

Screening for Enzyme Inhibitors: Evaluating the efficacy of potential drug candidates by
measuring their impact on the metabolism of [**C]trehalose.

Experimental Protocols

Protocol 1: Radiolabeling of Mycobacterium species
with [**C]Trehalose and Analysis of Glycolipids

This protocol details the metabolic labeling of Mycobacterium tuberculosis with [*4C]trehalose

to monitor its incorporation into TMM and TDM.

Materials:

Mycobacterium tuberculosis (e.g., H37Rv strain) culture

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
[**C(U)]-Trehalose (specific activity ~50-60 mCi/mmol)

Phosphate-buffered saline (PBS)

Chloroform
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Methanol

Deionized water

TLC silica gel plates (e.g., Silica Gel 60 F254)

Scintillation vials and scintillation fluid

Phosphorimager or autoradiography film
Procedure:

o Bacterial Culture: Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log
phase (ODeoo ~0.6-0.8).

e Radiolabeling:
o To a 10 mL culture, add [**C]trehalose to a final concentration of 1-5 pCi/mL.

o Incubate the culture at 37°C with gentle agitation for the desired time points (e.g., 2, 4, 8,
24 hours).

e Cell Harvesting and Washing:
o Pellet the cells by centrifugation at 4000 x g for 10 minutes.
o Wash the cell pellet twice with ice-cold PBS to remove unincorporated [**C]trehalose.

 Lipid Extraction (Modified Bligh-Dyer Method):

[e]

Resuspend the cell pellet in 1 mL of a chloroform:methanol mixture (1:2, v/v).

o

Incubate for at least 4 hours at room temperature with occasional vortexing.

[¢]

Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

[¢]

Centrifuge at 2000 x g for 10 minutes.

[e]

Carefully collect the lower organic phase containing the lipids into a new glass tube.
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o Dry the lipid extract under a gentle stream of nitrogen.

e Thin-Layer Chromatography (TLC) Analysis:

Resuspend the dried lipid extract in a small volume (50-100 pL) of chloroform:methanol
(2:1, viv).

[e]

[e]

Spot the resuspended lipids onto a TLC silica gel plate.

o

Develop the TLC plate in a solvent system of chloroform:methanol:water (90:10:1, v/v/v) to
separate TMM and TDM.

o

Air-dry the TLC plate.
e Detection and Quantification:

o Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the
radiolabeled lipids.

o Identify the spots corresponding to TMM and TDM based on their migration relative to
standards.

o Scrape the silica from the identified spots into scintillation vials, add scintillation fluid, and
guantify the radioactivity using a scintillation counter.

Protocol 2: [**C]Trehalose Uptake and Metabolism in
Escherichia coli

This protocol describes a method to study the transport and initial metabolic steps of
[**C]trehalose in E. coli. In E. coli, trehalose is typically transported via the phosphotransferase
system (PTS), resulting in the intracellular accumulation of [**C]trehalose-6-phosphate.

Materials:
» Escherichia coli (e.g., K-12 strain) culture

¢ M9 minimal medium with a suitable carbon source for growth (e.g., glycerol)
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e [#C(U)]-Trehalose

o Toluene

e Phosphoenolpyruvate (PEP)
 Tris-HCI buffer

e Thin-layer chromatography (TLC) plates
 Scintillation counter

Procedure:

o Bacterial Culture: Grow E. coli in M9 minimal medium to mid-log phase. To induce the
trehalose utilization system, supplement the growth medium with non-radioactive trehalose.

o Cell Permeabilization (for in vitro transport assay):
o Harvest the cells by centrifugation and wash with buffer.

o Resuspend the cells in Tris-HCI buffer and treat with toluene to permeabilize the cell
membrane.

 [**C]Trehalose Uptake Assay:

o To the permeabilized cells, add [**C]trehalose and a phosphoryl donor like
phosphoenolpyruvate (PEP).

o Incubate at 37°C for various time points.

o Stop the reaction by adding an excess of cold buffer and filtering the cells through a
membrane filter.

o Wash the filter-bound cells and measure the radioactivity using a scintillation counter.
e Analysis of Metabolites:

o To identify the intracellular product, lyse the cells after the uptake assay.
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o Spot the cell lysate on a TLC plate and develop using an appropriate solvent system to
separate trehalose and trehalose-6-phosphate.

o Visualize and quantify the radiolabeled spots as described in Protocol 1.

Protocol 3: Tracing [**C]Trehalose Metabolism in
Saccharomyces cerevisiae

This protocol outlines the investigation of trehalose metabolism in yeast, focusing on its
synthesis and degradation.

Materials:

e Saccharomyces cerevisiae culture

e YPD (Yeast Extract Peptone Dextrose) medium

e [*C(U)]-Glucose (for synthesis studies) or [**C(U)]-Trehalose (for degradation studies)
e Hot ethanol (70-80%)

 Trichloroacetic acid (TCA)

e Trehalase enzyme solution

¢ Glucose oxidase/peroxidase assay kit

« Scintillation counter

Procedure:

e Yeast Culture: Grow S. cerevisiae in YPD medium to the desired growth phase.
o Radiolabeling for Synthesis:

o To study synthesis, add [**C]glucose to the culture medium and incubate. Trehalose is
synthesized from glucose-6-phosphate and UDP-glucose.
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Radiolabeling for Degradation:

o To study degradation, add [**C]trehalose to the culture medium.

Extraction of Trehalose:

o Harvest the cells and rapidly extract trehalose by boiling in ethanol or treating with cold
TCA. A convenient method involves heating cells at 95°C for 20 minutes.

Quantification of [**C]Trehalose:

o Separate the extracted [1*C]trehalose from other radiolabeled metabolites using TLC or
HPLC.

o Quantify the amount of [*4C]trehalose using a scintillation counter.

Enzymatic Assay:

o To confirm the identity of the extracted compound, treat an aliquot of the extract with
trehalase, which specifically hydrolyzes trehalose to glucose.

o Measure the resulting glucose using a glucose oxidase/peroxidase assay.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison
and interpretation.

Table 1: Incorporation of [**C]Trehalose into M. tuberculosis Glycolipids over Time
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Total 4C ] ]
) 14C in TMM 14C in TDM % of Total % of Total
Time Uptake ] ]
(CPM/108 (CPM/108 Uptake in Uptake in
(hours) (CPM/108
cells) cells) TMM TDM
cells)
2 15,000 8,000 2,000 53.3% 13.3%
4 32,000 18,000 5,000 56.3% 15.6%
8 65,000 38,000 12,000 58.5% 18.5%
24 120,000 75,000 25,000 62.5% 20.8%

Note: The data presented in this table is illustrative and should be replaced with actual

experimental results.

Table 2: Uptake of [**C]Trehalose in E. coli Wild-Type vs. Transporter Mutant

[**C]Trehalose Uptake Rate (hmol/min/mg

Strain .
protein)

Wild-Type 254+2.1

AtreB (PTS transporter mutant) 1.2+03

Note: The data presented in this table is illustrative and should be replaced with actual
experimental results.

Visualization of Pathways and Workflows
Mycobacterial Trehalose Metabolism

The following diagram illustrates the key metabolic pathways for trehalose in Mycobacterium
tuberculosis. Exogenous trehalose can be transported into the cell or utilized extracellularly by
the Antigen 85 complex for the synthesis of TMM and TDM, which are essential components of

the mycobacterial cell wall.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Cell Wall
Extracellular
Mycolic Acid Mycolic Acid
Transfer liansfer 14C-TDM
14C-Trehalose Antigen 85 Complex
SugABC-LpqY
Transporter
Cytoplasm
Synthesis Trehalose Synthests - Catabolism Downstream
Glucose  [-——YIHESE Biosynthesis piaieiiaieiiniiiiy E EAMiElEl e Metabolites
Pathways

Click to download full resolution via product page

Caption: Metabolic fate of 1*C-Trehalose in Mycobacterium.

Experimental Workflow for [*4C]Trehalose Labeling in
Mycobacterium

This workflow diagram outlines the major steps involved in the radiolabeling of mycobacteria
with [*4C]trehalose and the subsequent analysis of its incorporation into cellular lipids.
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Caption: Workflow for 14C-Trehalose labeling and analysis.

Trehalose Metabolism in Escherichia coli

The diagram below illustrates the primary pathway for trehalose utilization in E. coli, which
involves the Phosphotransferase System (PTS) for transport and initial phosphorylation.
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Caption: Trehalose uptake and metabolism in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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